molecular formula C11H20N4 B13474287 1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine

1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine

Cat. No.: B13474287
M. Wt: 208.30 g/mol
InChI Key: XRPSKFVCDKZRNI-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in this interaction, as it can form stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine stands out due to its specific structural features, such as the cyclopropyl group and the triazole ring. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)-2-methylbutan-1-amine

InChI

InChI=1S/C11H20N4/c1-4-7(2)9(12)11-13-10(8-5-6-8)14-15(11)3/h7-9H,4-6,12H2,1-3H3

InChI Key

XRPSKFVCDKZRNI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=NC(=NN1C)C2CC2)N

Origin of Product

United States

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